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Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)azetidine

CAS No.: 753445-45-3

Cat. No.: B1322565

Get Quote

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer

advantageous physicochemical and pharmacokinetic properties is relentless. Among the

saturated heterocycles, the azetidine ring—a four-membered nitrogen-containing ring—has

emerged as a uniquely powerful motif.[1][2][3] Its inherent ring strain of approximately 25.4

kcal/mol makes it more stable and easier to handle than the corresponding three-membered

aziridine ring, yet reactive enough for controlled functionalization.[2] This unique structural

feature, combined with its three-dimensional character and ability to improve properties like

aqueous solubility and metabolic stability, has positioned azetidine as a "privileged scaffold" in

drug design.[1]

This guide focuses on a specific and highly valuable derivative: 3-(4-
Chlorophenoxy)azetidine. This molecule serves as a critical building block, combining the

conformational rigidity of the azetidine core with the electronic and steric features of a 4-

chlorophenoxy group. Its utility stems from the secondary amine on the azetidine ring, which

provides a versatile synthetic handle for elaboration into more complex drug candidates across

a wide spectrum of therapeutic areas, including oncology, infectious diseases, and central

nervous system (CNS) disorders.[1][4][5]
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Core Chemical Structure and Physicochemical
Properties
The structure of 3-(4-Chlorophenoxy)azetidine is defined by an ether linkage between the C-

3 position of the azetidine ring and a 4-chlorophenol moiety. This arrangement imparts a

distinct set of properties crucial for its role as a molecular building block.

Molecular Formula: C₉H₁₀ClNO[6]

IUPAC Name: 3-(4-chlorophenoxy)azetidine[6]

SMILES: C1C(CN1)OC2=CC=C(C=C2)Cl[6]

InChI: InChI=1S/C9H10ClNO/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2[6]

InChIKey: LQKDDYJEXTWRLZ-UHFFFAOYSA-N[6]

The key structural elements—the strained, non-planar azetidine ring and the electron-

withdrawing chloro-substituted aromatic ring—dictate the molecule's reactivity and

intermolecular interactions.

Physicochemical Data Summary
The following table summarizes key computed properties that are predictive of the molecule's

behavior in biological systems.
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Synthesis and Manufacturing Strategy
The synthesis of 3-(4-chlorophenoxy)azetidine is a multi-step process that requires careful

control of protecting groups and reaction conditions. A robust and scalable approach involves

the formation of the key ether linkage via a Mitsunobu reaction, followed by deprotection.[7][8]

[9] The causality behind this choice lies in the reaction's reliability for coupling alcohols and

phenols with complete inversion of stereochemistry at the alcohol's chiral center, a critical

consideration for stereochemically complex targets.[7][8]

The overall synthetic workflow can be visualized as follows:
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Caption: Synthetic workflow for 3-(4-Chlorophenoxy)azetidine.

Detailed Experimental Protocol
This protocol is a representative, self-validating system for the synthesis of 3-(4-
Chlorophenoxy)azetidine, starting from a commercially available precursor.

Step 1: Mitsunobu Reaction - Synthesis of tert-butyl 3-(4-chlorophenoxy)azetidine-1-

carboxylate

Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen

atmosphere, add tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.), 4-chlorophenol (1.1

eq.), and triphenylphosphine (PPh₃, 1.5 eq.).
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Solvent Addition: Dissolve the mixture in anhydrous tetrahydrofuran (THF, ~0.2 M).

Cooling: Cool the resulting clear solution to 0 °C using an ice-water bath.

Azodicarboxylate Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the

stirred solution over 30 minutes.[10] The dropwise addition is critical to control the

exothermic reaction and prevent side-product formation.

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-

18 hours. The formation of a white precipitate (triphenylphosphine oxide) is a visual indicator

of reaction progress.[10]

Monitoring: Monitor the reaction to completion using Thin Layer Chromatography (TLC) or

Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1 M NaOH

(to remove excess phenol), water, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate. Purify the crude product via flash column chromatography on silica gel to yield

the pure N-Boc protected intermediate.

Step 2: Deprotection - Synthesis of 3-(4-Chlorophenoxy)azetidine

Reagent Preparation: Dissolve the purified tert-butyl 3-(4-chlorophenoxy)azetidine-1-

carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10 eq.) or a

4 M solution of HCl in dioxane. The acid cleaves the tert-butoxycarbonyl (Boc) protecting

group.

Reaction Progression: Stir the mixture at room temperature for 2-4 hours.

Monitoring: Monitor the reaction for the complete consumption of starting material by TLC or

LC-MS.
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Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent

and excess acid. If HCl was used, the hydrochloride salt is often isolated directly. If TFA was

used, an aqueous basic workup (e.g., with NaHCO₃) followed by extraction with an organic

solvent can yield the free base.

Final Product: The final product can be isolated as the free base or its corresponding salt

(e.g., hydrochloride), which often has improved stability and handling properties.

Structural Elucidation and Analytical
Characterization
Confirmation of the chemical structure of 3-(4-Chlorophenoxy)azetidine is achieved through a

combination of standard spectroscopic techniques. Each method provides unambiguous

evidence for a specific part of the molecule's architecture.

Summary of Characterization Data
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Role and Application in Drug Development
The strategic value of 3-(4-Chlorophenoxy)azetidine lies in its application as a versatile

scaffold for building diverse chemical libraries for high-throughput screening and lead

optimization.[5] The secondary amine is a nucleophilic handle that can be readily functionalized

via reactions such as reductive amination, acylation, sulfonylation, or arylation to introduce new

pharmacophoric elements.
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Caption: Functionalization pathways for the core scaffold.

Causality in Pharmacokinetic Improvement
The incorporation of the 3-phenoxyazetidine motif is a deliberate strategy to modulate drug-like

properties:

Improved Solubility: The nitrogen atom in the azetidine ring can be protonated at

physiological pH, introducing a positive charge that generally enhances aqueous solubility

compared to more lipophilic carbocyclic analogs.

Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation (e.g.,

by cytochrome P450 enzymes) than larger, more flexible rings like piperidine or pyrrolidine.

This can lead to an improved pharmacokinetic profile and a longer half-life in vivo.[1]

Vectorial Orientation: The rigid, non-planar structure of the azetidine ring provides a well-

defined three-dimensional vector for substituents. This allows medicinal chemists to precisely

orient functional groups to optimize interactions with biological targets, such as enzyme

active sites or protein receptors.[11]

Reduced Lipophilicity: Replacing larger aliphatic rings (e.g., cyclohexane) with the smaller

azetidine scaffold can reduce the molecule's overall lipophilicity (LogP), which is often

beneficial for avoiding off-target effects and improving oral bioavailability.[11]
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Several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the MEK

inhibitor cobimetinib, feature an azetidine ring to enhance metabolic stability and receptor

selectivity, underscoring the scaffold's proven success in clinical applications.[1]

Conclusion
3-(4-Chlorophenoxy)azetidine is more than a simple chemical; it is a strategically designed

building block that embodies key principles of modern medicinal chemistry. Its synthesis is well-

established, and its structure is readily confirmed by standard analytical methods. The true

value of this compound is realized in its application, where the unique combination of the

strained azetidine ring and the functionalized aromatic moiety provides a robust platform for

developing next-generation therapeutics with optimized efficacy, safety, and pharmacokinetic

profiles. For researchers and drug development professionals, understanding the synthesis

and properties of this scaffold is essential for unlocking its full potential in the discovery of novel

medicines.

References
Hashim O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the

Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available from: [Link]

Google Patents. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
CN102827052A.

PubChemLite. 3-(4-chlorophenoxy)azetidine (C9H10ClNO). Available from: [Link]

Parmar, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie,

354(9), e2100129. Available from: [Link]

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for

CID 23620, 3-(4-Chlorophenyl)azetidine. PubChem. Retrieved January 30, 2026, from [Link].

PubChemLite. 3-(4-fluorophenoxy)azetidine hydrochloride (C9H10FNO). Available from:

[Link]

ResearchGate. (n.d.). Drugs containing an azetidine core. [Diagram]. Available from: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/41489081/
https://www.benchchem.com/product/b1322565?utm_src=pdf-body
https://scholar.univeob.it/jmcs/article/view/2693
https://www.benchchem.com/product/b1322565?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/22615531
https://pubmed.ncbi.nlm.nih.gov/34184284/
https://pubchem.ncbi.nlm.nih.gov/compound/23620
https://pubchem.ncbi.nlm.nih.gov/compound/21428730
https://www.researchgate.net/figure/Drugs-containing-an-azetidine-core_fig1_320347895
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PubChemLite. 3-(4-nitrophenoxy)azetidine hydrochloride (C9H10N2O3). Available from:

[Link]

Yoda, H., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular

regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1256372.

Available from: [Link]

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic

Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Available

from: [Link]

Hameed, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and

approved drugs. RSC Medicinal Chemistry. Available from: [Link]

Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular

regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. Available from:

[Link]

Urban, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-

Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry,

19(12), 2635-2648. Available from: [Link]

Shemet, A. M., et al. (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis

and Reactivity of 3-N′-Arylaminophenothiazines. Molecules, 27(9), 3008. Available from:

[Link]

Google Patents. (2013). Synthetic method of 3-hydroxyazetidine hydrochloride.
CN102976993A.

Tzing, S. H., et al. (2015). Determination of Chlorophenoxy Acid Methyl Esters and Other

Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. Journal of the

American Society for Mass Spectrometry, 26(6), 966-975. Available from: [Link]

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/21625415
https://www.frontiersin.org/articles/10.3389/fchem.2023.1256372/full
https://www.organic-chemistry.org/synthesis/heterocycles/azetidines.shtm
https://www.domainex.com/news-and-events/blog/synthesis-characterisation-assessment-angular-spirocyclic-azetidines-drug
https://pubmed.ncbi.nlm.nih.gov/38234674/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10518531/
https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00147a
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9104860/
https://pubmed.ncbi.nlm.nih.gov/25663118/
https://www.organic-synthesis.org/root/namedreactions/mitsunobu-reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of

Natural Products: A Review. Retrieved from [Link]

National Center for Biotechnology Information. (2019). A green and facile synthesis of an

industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports,

9, 15725. Available from: [Link]

Hudson, R. L., et al. (2020). Infrared Spectral Intensities of Amine Ices, Precursors to Amino

Acids. Astrobiology, 20(4), 453-463. Available from: [Link]

Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of

azetidines: strain-driven character of the four-membered heterocycle. Organic &

Biomolecular Chemistry. Available from: [Link]

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 3-

Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. Retrieved from [Link]

Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

Gnegy, M. E., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent

inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters,

23(21), 5873-5877. Available from: [Link]

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

Semantic Scholar. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural

Products: A Review. Molecules, 27(21), 6953. Available from: [Link]

ResearchGate. (2025). Novel derivatisation technique for the determination of

chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. [Request

PDF]. Available from: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9571701/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6823485/
https://www.nasa.gov/wp-content/uploads/2023/08/hudson_et_al_ast2020.pdf
https://pubs.rsc.org/en/content/articlehtml/2021/ob/d1ob00147a
https://www.inno-pharmchem.com/news/the-chemical-synthesis-of-3-hydroxyazetidine-hydrochloride-a-manufacturers-perspective-64536371.html
https://en.wikipedia.org/wiki/Azetidine
https://pubmed.ncbi.nlm.nih.gov/24075908/
https://en.wikipedia.org/wiki/Mitsunobu_reaction
https://www.semanticscholar.org/paper/Mitsunobu-Reaction%3A-A-Powerful-Tool-for-the-of-A-Kauser-Shah/1908b871676d5420a8d05e263c965e6398f822ac
https://www.researchgate.net/publication/372791444_Novel_derivatisation_technique_for_the_determination_of_chlorophenoxy_acid_type_herbicides_by_gas_chromatography-mass_spectrometry
https://www.benchchem.com/product/b1322565?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. pubs.rsc.org [pubs.rsc.org]

3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of
the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing)
[pubs.rsc.org]

4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

5. lifechemicals.com [lifechemicals.com]

6. PubChemLite - 3-(4-chlorophenoxy)azetidine (C9H10ClNO) [pubchemlite.lcsb.uni.lu]

7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review -
PMC [pmc.ncbi.nlm.nih.gov]

8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

10. organic-synthesis.com [organic-synthesis.com]

11. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic
Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination |
Domainex [domainex.co.uk]

To cite this document: BenchChem. [Introduction: The Strategic Importance of the Azetidine
Motif]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1322565#3-4-chlorophenoxy-azetidine-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/41489081/
https://pubmed.ncbi.nlm.nih.gov/41489081/
https://pubs.rsc.org/en/content/getauthorversionpdf/d1ob00061f
https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00061f
https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00061f
https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00061f
https://pubmed.ncbi.nlm.nih.gov/34184778/
https://lifechemicals.com/blog/building-blocks/436-substituted-azetidines-in-drug-discovery
https://pubchemlite.lcsb.uni.lu/e/compound/22615531
https://pmc.ncbi.nlm.nih.gov/articles/PMC9609662/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9609662/
https://en.wikipedia.org/wiki/Mitsunobu_reaction
https://pdfs.semanticscholar.org/561d/957666f6cc86f885aee747973ade3f674023.pdf
https://organic-synthesis.com/mitsunobu-reaction/
https://www.domainex.co.uk/news/synthesis-review-synthesis-characterisation-and-assessment-angular-spirocyclic-azetidines-drug
https://www.domainex.co.uk/news/synthesis-review-synthesis-characterisation-and-assessment-angular-spirocyclic-azetidines-drug
https://www.domainex.co.uk/news/synthesis-review-synthesis-characterisation-and-assessment-angular-spirocyclic-azetidines-drug
https://www.benchchem.com/product/b1322565#3-4-chlorophenoxy-azetidine-chemical-structure
https://www.benchchem.com/product/b1322565#3-4-chlorophenoxy-azetidine-chemical-structure
https://www.benchchem.com/product/b1322565#3-4-chlorophenoxy-azetidine-chemical-structure
https://www.benchchem.com/product/b1322565#3-4-chlorophenoxy-azetidine-chemical-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing
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